5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine

α-glucosidase inhibition type 2 diabetes benzothiazole-triazole SAR

5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine (CAS 338392-00-0, molecular formula C₁₀H₈FN₅S₂, MW 281.33 g/mol) is a synthetic heterocyclic compound that incorporates three pharmacophoric elements within a single small-molecule framework: a 5-fluoro-1,3-benzothiazole core, a thioether (–S–CH₂–) linker, and a 4H-1,2,4-triazol-3-amine moiety. The 5-fluoro substitution on the benzothiazole ring is a critical structural determinant, as fluorination at this position has been demonstrated to enhance metabolic stability and modulate electronic properties in related benzothiazole-based antitumor agents such as PMX 610 (NSC.

Molecular Formula C10H8FN5S2
Molecular Weight 281.33
CAS No. 338392-00-0
Cat. No. B2434482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine
CAS338392-00-0
Molecular FormulaC10H8FN5S2
Molecular Weight281.33
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)CSC3=NNC(=N3)N
InChIInChI=1S/C10H8FN5S2/c11-5-1-2-7-6(3-5)13-8(18-7)4-17-10-14-9(12)15-16-10/h1-3H,4H2,(H3,12,14,15,16)
InChIKeySZNQTQLXRPINDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[(5-Fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine (CAS 338392-00-0): Structural Identity and Procurement Baseline


5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine (CAS 338392-00-0, molecular formula C₁₀H₈FN₅S₂, MW 281.33 g/mol) is a synthetic heterocyclic compound that incorporates three pharmacophoric elements within a single small-molecule framework: a 5-fluoro-1,3-benzothiazole core, a thioether (–S–CH₂–) linker, and a 4H-1,2,4-triazol-3-amine moiety . The 5-fluoro substitution on the benzothiazole ring is a critical structural determinant, as fluorination at this position has been demonstrated to enhance metabolic stability and modulate electronic properties in related benzothiazole-based antitumor agents such as PMX 610 (NSC 721648) [1]. The compound's InChI Key is SZNQTQLXRPINDG-UHFFFAOYSA-N, and it is commercially available from multiple suppliers at purity specifications ranging from 90% to ≥98% .

Why In-Class Benzothiazole-Triazole Hybrids Cannot Substitute for 5-{[(5-Fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine


Benzothiazole-triazole hybrids represent a diverse chemical class with widely varying biological profiles depending on three key structural variables: (i) the nature and position of substituents on the benzothiazole ring, (ii) the linker chemistry connecting the benzothiazole and triazole moieties, and (iii) the substitution pattern on the triazole ring. In a systematic SAR study of 19 benzothiazole-triazole derivatives evaluated against Baker's yeast α-glucosidase, IC₅₀ values spanned from 20.7 μM to >100 μM depending solely on R₁ (benzothiazole 5-position) and R₂ (N-benzyl substituent) variations [1]. Specifically, the presence of chlorine at the benzothiazole 5-position (R₁ = Cl) consistently enhanced potency relative to the unsubstituted analog (R₁ = H), while fluorine substitution at the ortho position of the N-benzyl ring abolished activity (IC₅₀ >100 μM for 6f) compared to para-substituted analogs [1]. This steep SAR landscape means that even seemingly minor structural changes—such as omitting the 5-fluoro group, altering the thioether linker length, or changing the triazole amine substitution—can result in complete loss of the desired pharmacological profile, making generic within-class substitution unreliable without direct comparative data.

Quantitative Differentiation Evidence for 5-{[(5-Fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine (CAS 338392-00-0)


5-Fluoro-Benzothiazole Substitution vs. 5-Chloro and Unsubstituted Analogs in α-Glucosidase Inhibition

In a class-level analysis of benzothiazole-triazole derivatives, the 5-position substituent on the benzothiazole ring is a critical determinant of α-glucosidase inhibitory potency. Compounds with chlorine at the 5-position (R₁ = Cl) consistently demonstrated superior potency relative to unsubstituted analogs (R₁ = H). For example, compound 6m (R₁ = Cl, R₂ = 4-Cl) exhibited an IC₅₀ of 28.2 μM versus its direct unsubstituted counterpart 6e (R₁ = H, R₂ = 4-Cl) with an IC₅₀ of 27.4 μM, while the addition of chlorine at the 5-position combined with a 4-tert-butyl group (compound 6s, R₁ = Cl, R₂ = 4-tBu) yielded the most potent analog in the series at IC₅₀ = 20.7 μM compared to the unsubstituted analog 6i (R₁ = H, R₂ = 4-tBu) at IC₅₀ = 29.4 μM—representing a 1.42-fold potency gain [1]. The 5-fluoro substitution on the target compound (CAS 338392-00-0) introduces distinct electronic properties (σₚ = 0.06 for F vs. σₚ = 0.23 for Cl) that are expected to differentially modulate hydrogen-bonding capacity and metabolic stability relative to the 5-chloro series, though direct comparative α-glucosidase IC₅₀ data for the 5-fluoro benzothiazole-triazole-amine subclass have not been reported in the peer-reviewed literature to date [1].

α-glucosidase inhibition type 2 diabetes benzothiazole-triazole SAR

Thioether (–S–CH₂–) Linker Architecture vs. Triazole-Fused and Amide-Linked Benzothiazole-Triazole Hybrids

The thioether (–S–CH₂–) linker in CAS 338392-00-0 represents a distinct connectivity mode relative to two common benzothiazole-triazole linking strategies: (i) direct triazole ring fusion to benzothiazole (as in [1,2,4]triazolo[3,4-b][1,3]benzothiazoles), and (ii) amide-based linkers (as in N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamide derivatives) [1][2]. Molecular docking studies with benzothiazole-triazole hybrids have established that the conformational presentation of the triazole ring relative to the benzothiazole hydrophobic pocket is essential for target engagement—the triazole group forms critical CH–π interactions with active-site phenylalanine residues (e.g., Phe-300) while the benzothiazole occupies a hydrophobic cleft defined by Phe-157, Phe-310, and Phe-311 [1]. The thioether methylene spacer in the target compound introduces a rotational degree of freedom absent in directly fused systems and provides a different hydrogen-bond acceptor profile compared to amide linkers (sulfur vs. carbonyl oxygen), which may enable binding modes not accessible to either fused or amide-linked congeners [1][2]. Direct comparative binding data for the three linker types against a common target are not available in the open literature.

linker chemistry conformational flexibility thioether vs. amide medicinal chemistry design

Human OCT1 Transporter Interaction Profile vs. Known Substrates and Inhibitors

BindingDB entry BDBM50197695 reports an IC₅₀ of 1.38 × 10⁵ nM (138 μM) for CAS 338392-00-0 against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, assessed via reduction in ASP⁺ substrate uptake [1]. This places the compound in the weak-to-moderate OCT1 inhibition range. For comparison, known OCT1 inhibitors such as verapamil exhibit IC₅₀ values in the low micromolar range (~2–10 μM), while the classic OCT1 substrate metformin has a Kₘ of approximately 1.5 mM [2]. The compound's IC₅₀ of 138 μM suggests it is unlikely to produce clinically significant OCT1-mediated drug-drug interactions at typical screening concentrations (1–10 μM), though it may exhibit OCT1-dependent hepatic uptake at higher concentrations. This profile differentiates it from potent OCT1 inhibitors that carry DDI liability flags in early discovery. Notably, this OCT1 inhibition value has been deposited in BindingDB but does not appear to originate from a dedicated peer-reviewed publication, and the assay context (pH, substrate concentration, incubation time) is incompletely documented [1].

OCT1 transporter hepatic uptake drug-drug interaction organic cation transport

4H-1,2,4-Triazol-3-amine Moiety vs. 1,2,3-Triazole and Triazole-Thione Congeners in Antiproliferative Activity

The 4H-1,2,4-triazol-3-amine moiety in the target compound is structurally distinct from the 1,2,3-triazole ring present in the majority of published benzothiazole-triazole hybrids (e.g., the Gong et al. 2017 α-glucosidase series and the Kumbhare et al. 2014 fluoro-bis(benzothiazole) series), which rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for assembly [1][2]. The 3-amine substitution introduces a hydrogen-bond donor site that is absent in 1,2,3-triazole analogs, potentially enabling additional interactions with biological targets. In a related series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives evaluated for antiproliferative activity, compound 8d demonstrated IC₅₀ values of 0.37 μM (HCT116), 2.94 μM (HeLa), and 31.31 μM (PC-3), representing 184-fold, 18-fold, and 17-fold improvements over 5-fluorouracil, respectively [3]. This establishes the antiproliferative potential of the 3-alkylsulfanyl-4-amino-1,2,4-triazole pharmacophore, though the benzothiazole-bearing analog (CAS 338392-00-0) has not itself been tested in the same panel. The 1,2,4-triazole-3-amine group also provides a synthetic handle for further derivatization (e.g., Schiff base formation, acylation) not available to 1,2,3-triazole congeners [3].

antiproliferative activity 1,2,4-triazole vs. 1,2,3-triazole cancer cell lines structure-activity relationship

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Evidence from 5-Fluorobenzothiazole Antitumor Agents

The 5-fluoro substitution on the benzothiazole ring of CAS 338392-00-0 mirrors the fluorination pattern found in the well-characterized antitumor benzothiazole series, including PMX 610 (NSC 721648; 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) and 5F 203 (NSC 703786; 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) [1][2]. In these agents, the 5-fluoro group serves a dual purpose: it blocks CYP1A1-mediated hydroxylation at the metabolically labile 5-position of the benzothiazole ring while simultaneously contributing to antiproliferative potency through electronic modulation of the aromatic system [1]. 5F 203 demonstrates GI₅₀ values below 10 nM in sensitive cancer cell lines (e.g., MCF-7 breast, IGROV1 ovarian) while showing reduced activity against a panel of ~50 other tumor lines, indicating target-selective rather than broadly cytotoxic behavior [2]. The non-fluorinated parent compound DF 203 (NSC 674495) lacks this metabolic stability advantage and shows altered potency profiles, directly demonstrating the functional impact of the 5-fluoro substituent [2]. While CAS 338392-00-0 has not been characterized in these specific assays, the established metabolic and pharmacological benefits of 5-fluorination on the benzothiazole scaffold provide a strong class-level rationale for selecting the 5-fluoro variant over non-fluorinated or alternatively halogenated analogs for programs concerned with oxidative metabolism and CYP450-mediated clearance [1][2].

fluorine substitution metabolic stability CYP450 metabolism PMX 610 benzothiazole antitumor

Purity and Characterization Baseline for Reproducible Screening: Vendor-Specified Quality Metrics

Commercially available batches of CAS 338392-00-0 are offered at two principal purity tiers: 95% (AKSci Catalog 9491CF) and ≥98% (MolCore, NLT 98% specification) . The 3% purity differential between these tiers may be significant for certain assay types. In biochemical IC₅₀ determinations, a 5% impurity level could contribute up to 5 μM of unknown contaminant at a 100 μM top screening concentration—potentially confounding hit-calling if the impurity possesses orthogonal biological activity. The ≥98% (NLT 98%) specification aligns with industry-standard purity requirements for lead optimization and in vivo pharmacokinetic studies, while the 95% grade may be suitable for primary screening and synthetic chemistry applications . The molecular identity is confirmed by the canonical SMILES string (C1=CC2=C(C=C1F)N=C(S2)CSC3=NNC(=N3)N) and InChI Key (SZNQTQLXRPINDG-UHFFFAOYSA-N), enabling unambiguous compound registration and data association across screening databases . No certified reference standard (e.g., USP, EP) exists for this compound, and batch-to-batch analytical certificates (CoA) should be requested to verify the absence of the common synthetic precursor 5-fluoro-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-60-4) as a residual alkylating impurity.

compound purity quality control reproducibility procurement specification

Recommended Application Scenarios for 5-{[(5-Fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine Based on Quantitative Differentiation Evidence


α-Glucosidase Inhibitor Screening Cascade for Type 2 Diabetes Lead Discovery

The compound is structurally positioned to probe the benzothiazole 5-position SAR space in α-glucosidase inhibitor programs. The class-level evidence from Gong et al. (2017) demonstrates that benzothiazole-triazole hybrids achieve IC₅₀ values 13–39-fold more potent than acarbose (IC₅₀ = 817.38 μM), with the benzothiazole 5-substituent serving as a critical potency handle [1]. Incorporating CAS 338392-00-0 into a screening panel alongside the 5-H (6i, IC₅₀ = 29.4 μM) and 5-Cl (6s, IC₅₀ = 20.7 μM) benchmark compounds enables a three-point halogen SAR assessment at the 5-position that has not been reported in the literature. The compound's 4-amino-1,2,4-triazole head group further differentiates it from the 1,2,3-triazole series, providing insight into triazole isomer effects on enzyme inhibition kinetics. Follow-up molecular docking using the established α-glucosidase binding model can be used to predict binding poses and guide iterative optimization.

Hepatic OCT1 Transporter Interaction Profiling in Early ADME-Tox Panels

The documented OCT1 IC₅₀ of 138 μM provides a starting point for transporter liability assessment in drug discovery programs [1]. At typical screening concentrations of 1–10 μM, the compound is predicted to exhibit minimal OCT1 inhibition, suggesting a low risk of OCT1-mediated hepatic drug-drug interactions. However, if the compound is subsequently optimized for higher potency against its primary target and requires elevated exposure, OCT1 interactions should be re-evaluated. The compound can serve as a tool molecule for benchmarking in-house OCT1 inhibition assay sensitivity, positioned between the strong inhibitor verapamil (IC₅₀ ~2–10 μM) and the low-affinity substrate metformin (Kₘ ~1.5 mM) [2]. Procurement of the ≥98% purity grade is recommended for transporter assays to minimize confounding effects of impurities on uptake kinetics.

Anticancer Screening Leveraging 1,2,4-Triazole-3-Amine Pharmacophore with Fluorinated Benzothiazole Payload

The combination of a 5-fluorobenzothiazole (as validated in PMX 610 and 5F 203) with a 3-alkylsulfanyl-4-amino-1,2,4-triazole motif (as validated in Zhao et al. 2016, compound 8d with sub-micromolar HCT116 and HeLa IC₅₀ values) represents a hybrid scaffold that has not been profiled in the NCI 60-cell-line panel or in mechanism-of-action studies [1][2]. The compound is suitable for inclusion in antiproliferative screening cascades targeting colorectal (HCT116), cervical (HeLa), prostate (PC-3), and hepatocellular (HepG2) carcinoma lines, with 5-fluorouracil as a comparator standard. The thioether-linked architecture may confer resistance to hydrolytic cleavage that affects amide-linked prodrugs, potentially improving cellular persistence. Normal cell counter-screening (e.g., HEK-293) should be incorporated based on the selectivity precedent established by compound 8d (IC₅₀ > 100 μM against HEK-293 vs. 0.37 μM against HCT116) [1].

Chemical Biology Tool for Profiling Benzothiazole-Triazole Target Engagement Across Linker Chemistries

The thioether (–S–CH₂–) linker in CAS 338392-00-0 distinguishes it from the majority of published benzothiazole-triazole hybrids, which predominantly employ either direct ring fusion or amide-based connectivity. This compound can serve as a chemical probe in target identification campaigns that compare the binding profiles of thioether-linked, amide-linked, and fused benzothiazole-triazole chemotypes against panels of potential protein targets (kinases, metabolic enzymes, transporters). Thermal shift assays (CETSA) or affinity-based proteomics approaches using this compound as a competitor can reveal whether the thioether linker engages a distinct subset of targets compared to more constrained linker architectures. Procurement of the ≥98% purity grade with verified absence of the chloromethyl precursor (CAS 110704-60-4) is essential to avoid alkylation artifacts in covalent target engagement studies.

Quote Request

Request a Quote for 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.